(S)-2-Guanidinopropanoic acid

Übersicht

Beschreibung

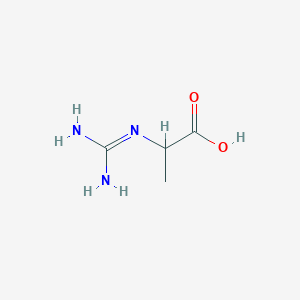

2-guanidinopropionic acid is a member of guanidines and an alanine derivative. It has a role as a Brassica napus metabolite.

Wissenschaftliche Forschungsanwendungen

Crystal Structure and Molecular Analysis

(S)-2-Guanidinopropanoic acid, also known as (S)-2-amino-3-guanidinopropanoic acid, has been studied for its crystal structure and molecular analysis. In a study by Rejnhardt and Daszkiewicz (2020), this compound was synthesized in the form of isostructural salts, showing complex hydrogen bonding networks and interesting molecular structures (Rejnhardt & Daszkiewicz, 2020).

Biological Activity and Antidiabetic Potency

Research has explored the biological activity of analogues of (S)-2-Guanidinopropanoic acid. Studies have shown that certain analogues exhibit antidiabetic properties and resistance to creatine-like metabolism. These findings are significant in the context of non-insulin-dependent diabetes mellitus (NIDDM) and have implications for the development of antidiabetic agents (Vaillancourt et al., 2001), (Larsen et al., 2001).

Impact on Oxidant-Antioxidant System

A study by Ostojić, Stojanović, and Olcina (2015) investigated the effects of dietary (S)-2-Guanidinopropanoic acid on the oxidant-antioxidant system in healthy men. The results indicated a significant increase in superoxide dismutase (SOD) after administration, suggesting potential benefits when used as a dietary supplement (Ostojić et al., 2015).

Role in Muscle Development and Animal Husbandry

(S)-2-Guanidinopropanoic acid has shown promising results in promoting muscle growth and development, especially in the context of animal husbandry. It is a precursor to creatine and has been found to improve the growth performance and health of animals (Yan et al., 2021).

Mitochondrial Function and Neuroprotection

Research has also explored the role of (S)-2-Guanidinopropanoic acid in enhancing mitochondrial function and its neuroprotective properties. In a study by Horvath et al. (2011), it was found that this compound could protect the nigrostriatal dopamine system, suggesting its potential use in neurodegenerative diseases like Parkinson's disease (Horvath et al., 2011).

Stimulation of Brain Mitochondria Biogenesis

Gureev, Shaforostova, Starkov, and Popov (2018) demonstrated that β-guanidinopropionic acid, a variant of (S)-2-Guanidinopropanoic acid, could stimulate mitochondria biogenesis in the brain and alter cognitive behavior in mice. This suggests potential applications in enhancing brain metabolism and physical endurance (Gureev et al., 2018).

Eigenschaften

IUPAC Name |

2-(diaminomethylideneamino)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9N3O2/c1-2(3(8)9)7-4(5)6/h2H,1H3,(H,8,9)(H4,5,6,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVNFLGLGNLXITH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)N=C(N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

131.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-2-Guanidinopropanoic acid | |

CAS RN |

39614-54-5 | |

| Record name | NSC57810 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57810 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Acetamide, N-[2-(4-hydroxy-3,5-dimethoxyphenyl)ethyl]-2-iodo-](/img/structure/B1200122.png)